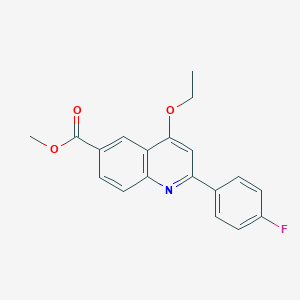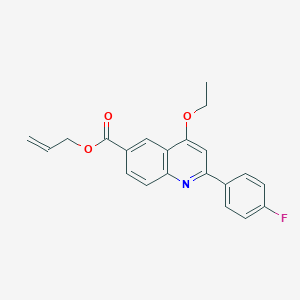
2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a synthetic compound, also known as 4-F-MPQ, that has been studied extensively in the field of scientific research. It has been found to have a wide range of applications in the laboratory, including its use as a fluorescent probe, a chemical inhibitor, and a substrate for enzyme assays. This compound has been used in a variety of studies, including studies on the role of enzymes in disease, the development of new drugs, and the investigation of the mechanisms of action of existing drugs.
Mécanisme D'action
2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate acts as an inhibitor of enzymes, such as phosphatases, kinases, and proteases. It binds to the active site of the enzyme and inhibits the enzyme’s activity. This inhibition of enzyme activity can be used to study the role of enzymes in disease, the development of new drugs, and the investigation of the mechanisms of action of existing drugs.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including phosphatases, kinases, and proteases. Additionally, it has been found to have an effect on the transport of ions across cell membranes and to modulate the activity of various ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that is easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is non-toxic and can be used in a variety of laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not as effective as some other compounds in inhibiting certain enzymes, such as phosphatases and proteases. Additionally, it is not as effective as some other compounds in modulating the activity of ion channels.
Orientations Futures
There are a number of potential future directions for the use of 2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate in scientific research. For example, it could be used in the development of new drugs, as well as in the investigation of the mechanisms of action of existing drugs. Additionally, it could be used to study the role of enzymes in disease, as well as to study the transport of ions across cell membranes. Finally, it could be used to develop more effective inhibitors of enzymes, as well as to develop more effective modulators of ion channels.
Méthodes De Synthèse
2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is synthesized using a multi-step synthesis process. The first step involves the reaction of 4-fluoro-2-methoxy-6-nitrobenzaldehyde with 4-ethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-fluoro-2-methoxy-6-nitrobenzoic acid. This acid is then reacted with ethyl 4-ethoxybenzoate in the presence of a base, such as potassium carbonate, to form the desired compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and the reaction time can be adjusted depending on the desired yield.
Applications De Recherche Scientifique
2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of enzyme activity, as a chemical inhibitor for the study of enzyme function, and as a substrate for enzyme assays. It has also been used to study the role of enzymes in disease, the development of new drugs, and the investigation of the mechanisms of action of existing drugs.
Propriétés
IUPAC Name |
2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-3-26-20-13-19(14-4-7-16(22)8-5-14)23-18-9-6-15(12-17(18)20)21(24)27-11-10-25-2/h4-9,12-13H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBPPXPYOOSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCCOC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dimethoxyphenyl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456171.png)
![1-benzyl-4-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456184.png)
![N-[1-(4-fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6456187.png)
![1-[3-(pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B6456191.png)
![3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6456196.png)
![4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456200.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]carbamoyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6456205.png)
![tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate](/img/structure/B6456211.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456213.png)

![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-3-(piperidine-1-carbonyl)-1,4-dihydroquinolin-4-one](/img/structure/B6456223.png)
![2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6456231.png)
![4-{1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carbonyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B6456232.png)

